LXW7

Endothelial progenitor cell targeting Platelet cross-reactivity Biomaterial functionalization

LXW7 (cGRGDdvc; CAS 1313004-77-1) is a disulfide-bridged cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, discovered via one-bead one-compound (OBOC) combinatorial library screening against αvβ3 integrin-transfected K562 cells. It binds the αvβ3 integrin with an IC₅₀ of 0.68 ± 0.08 μM (competitive Echistatin-FITC displacement assay) and a Kd of 76 ± 10 nM against αvβ3-K562 cells.

Molecular Formula C29H48N12O12S2
Molecular Weight 820.9 g/mol
Cat. No. B12308157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLXW7
Molecular FormulaC29H48N12O12S2
Molecular Weight820.9 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N
InChIInChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34)
InChIKeyUUJIUMRQOUEUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LXW7 Integrin αvβ3 Inhibitor: What Procurement Teams Need to Know Before Sourcing This Cyclic RGD Peptide


LXW7 (cGRGDdvc; CAS 1313004-77-1) is a disulfide-bridged cyclic octapeptide containing the Arg-Gly-Asp (RGD) motif, discovered via one-bead one-compound (OBOC) combinatorial library screening against αvβ3 integrin-transfected K562 cells [1]. It binds the αvβ3 integrin with an IC₅₀ of 0.68 ± 0.08 μM (competitive Echistatin-FITC displacement assay) and a Kd of 76 ± 10 nM against αvβ3-K562 cells [2]. LXW7 was subsequently characterized as a potent and specific ligand for primary human endothelial progenitor cells (EPCs) and endothelial cells (ECs), distinguishing it from conventional RGD peptides that were not selected against these therapeutically relevant primary cell types [2]. The compound contains four unnatural D‑amino acids flanking the RGD motif within its eight-residue disulfide-cyclized backbone, conferring proteolytic resistance [2].

Why LXW7 Cannot Be Replaced by Generic RGD Peptides or Off-the-Shelf αvβ3 Antagonists in Procurement Specifications


LXW7 is not a generic RGD peptide. Its differentiation arises from the combinatorial discovery route—screened directly against primary human EPCs and ECs rather than recombinant integrin alone [1]—and from a scaffold architecture that was systematically optimized in SAR studies [2]. Classical linear RGD peptides (e.g., GRGD) lack proteolytic stability and exhibit a broadly promiscuous binding profile that includes strong platelet αIIbβ3 integrin engagement [1]. Head‑to‑tail cyclic RGD pentapeptides such as cilengitide, cyclo(RGDfK), and cyclo(RGDfE) differ from LXW7 in at least three procurement‑relevant dimensions: (i) they lack built‑in chemical handles for site‑selective bioconjugation without affinity loss, (ii) they show divergent biodistribution patterns with higher hepatic sequestration, and (iii) they possess distinct cell‑type selectivity profiles across the integrin family [2]. Even the optimized analog LXW64 (6.6‑fold higher αvβ3 affinity than LXW7) was derived from LXW7 via focused library design, underscoring that LXW7 represents a distinct, non‑interchangeable chemotype within the RGD cyclic peptide landscape [2].

LXW7 Quantitative Differentiation Evidence: Head‑to‑Head Comparisons Against RGD Peptide Benchmarks


EPC/EC Binding Selectivity Versus Platelet Reactivity: LXW7 Outperforms Linear GRGD Peptide

LXW7 was directly compared with the conventional linear αvβ3 ligand GRGD peptide for binding to primary human EPCs/ECs versus platelets and THP-1 monocytes. On LXW7‑immobilized surfaces, primary HCECs adhered robustly (quantified in Fig. 4B of Hao et al. 2017), whereas on GRGD‑immobilized surfaces, HCEC adhesion was significantly lower [1]. Conversely, platelet adhesion was markedly reduced on LXW7‑treated surfaces compared with GRGD‑treated surfaces, and THP‑1 monocyte adhesion was absent on LXW7 surfaces but detectable on GRGD surfaces [1]. Flow cytometry confirmed that LXW7 binds strongly to αvβ3‑K562 cells, weakly to αIIbβ3‑K562 cells (the platelet integrin), and not at all to parent K562 cells .

Endothelial progenitor cell targeting Platelet cross-reactivity Biomaterial functionalization

Biotinylation Tolerance: LXW7 Retains Full Affinity Whereas Cyclic RGD Pentapeptides Lose 2‑ to 8‑Fold

In a direct comparative study, biotinylated LXW7 (LXW7‑Bio) exhibited near‑identical binding affinity to αvβ3 integrin (IC₅₀ = 0.62 ± 0.07 μM) compared with the free peptide (IC₅₀ = 0.68 ± 0.08 μM). In contrast, biotinylated forms of well‑known head‑to‑tail cyclic RGD pentapeptides—cyclo(RGDfE), cyclo(RGDfK), and cyclo(RGDyK)—lost 2‑ to 8‑fold binding affinity relative to their free forms [1]. This result was attributed to the presence of a built‑in chemical handle (the disulfide‑tethered cysteine‑glycine motif and exocyclic aspartic acid side chain) in LXW7 that allows conjugation without steric interference at the RGD pharmacophore [1].

Bioconjugation handle Affinity retention Targeted imaging Drug delivery

In Vivo Tumor Uptake and Hepatic Clearance: LXW7 Demonstrates Superior Tumor‑to‑Liver Distribution Versus Biotinylated Cyclic RGD Pentapeptides

In nude mice bearing U‑87MG glioblastoma or A375M melanoma xenografts, a tetravalent imaging complex of biotinylated LXW7/streptavidin‑Cy5.5 was compared head‑to‑head against equivalent complexes prepared from biotinylated cyclic RGD pentapeptides (cyclo(RGDfE), cyclo(RGDfK), cyclo(RGDyK)). Biotinylated LXW7 demonstrated higher tumor uptake and significantly lower liver uptake at 6 hours post‑injection in both xenograft models, as quantified by ex vivo organ fluorescence imaging [1]. Confocal microscopy of tumor cryosections further confirmed that LXW7 distributed to CD31‑positive neovasculature within the tumor .

Tumor targeting Biodistribution Optical imaging Xenograft models

Proteolytic Stability Conferred by Disulfide Cyclization and D‑Amino Acid Content: A Structural Advantage Over Linear and All‑L Cyclic RGD Peptides

LXW7 is a disulfide‑cyclized octapeptide in which four of eight residues are unnatural D‑amino acids flanking the RGD motif (cGRGDdvc sequence: D‑Cys–Gly–Arg–Gly–Asp–D‑Asp–D‑Val–D‑Cys‑NH₂, cyclized via Cys1–Cys8 disulfide) [1]. This architecture provides dual proteolytic shielding: backbone cyclization eliminates exopeptidase susceptibility, and D‑amino acid incorporation at four positions impedes endopeptidase recognition. The Hao et al. 2017 paper explicitly states that LXW7 'will be more resistant to proteolysis and more stable in vivo compared to linear peptides and peptides consisting of only natural amino acids' [1]. The patent literature further documents that LXW7 is 'highly proteolytically stable' [2].

Metabolic stability D-amino acids Peptide engineering In vivo half-life

In Vivo Neuroprotection in Focal Cerebral Ischemia: LXW7 Reduces Infarct Volume and Brain Edema at Low Intravenous Dose

In a Sprague‑Dawley rat middle cerebral artery occlusion (MCAO) model, LXW7 (100 μg/kg, intravenous, administered 2 h post‑occlusion) significantly reduced infarct volume and brain water content (BWC) compared with the MCAO + PBS vehicle control group [1]. Concomitantly, LXW7 treatment lowered expression of pro‑inflammatory cytokines TNF‑α and IL‑1β in peri‑ischemic brain tissue and reduced Iba1‑positive activated microglia [1]. A separate study using biotinylated‑LXW7 at 0.5 mg/kg i.v. in the MCAO model reported approximately 30% reduction of infarct volumes in brain [2].

Cerebral ischemia Stroke model Neuroinflammation In vivo pharmacology

Integrin Selectivity Fingerprint: αvβ3‑Preferential Binding with Minimal αIIbβ3 and α5β1 Engagement

LXW7 was profiled across a panel of integrin‑transfected K562 cell lines. It binds strongly to αvβ3‑K562 cells (Kd = 76 ± 10 nM), weakly to αvβ5‑K562 and αIIbβ3‑K562 cells, and shows no detectable binding to the parent K562 cell line (which expresses α5β1) [1]. By contrast, the conventional linear peptide GRGD shows strong binding to αIIbβ3‑K562 cells, and classical cyclic RGD pentapeptides including cilengitide exhibit dual αvβ3/αvβ5 inhibition with sub‑nanomolar to low‑nanomolar potency at both receptors [2]. LXW7's selectivity profile—strong αvβ3, weak αvβ5, weak αIIbβ3, no α5β1—represents a distinct fingerprint within the RGD ligand landscape.

Integrin selectivity αvβ3 αIIbβ3 Platelet integrin Off‑target profiling

LXW7 Procurement Application Scenarios: Where the Quantitative Evidence Supports Prioritized Selection


Biomaterial Surface Functionalization for Selective Endothelial Progenitor Cell Capture in Vascular Grafts

LXW7 is the rational procurement choice for surface‑modification of vascular grafts, electrospun scaffolds, or decellularized matrices where selective EPC/EC recruitment with concurrent platelet suppression is required. The direct comparative evidence (Section 3, Evidence 1) demonstrates that LXW7‑functionalized surfaces capture primary human endothelial cells while minimizing platelet adhesion—a dual property that linear GRGD peptides fail to achieve [1]. The proteolytic stability evidence (Section 3, Evidence 4) supports functional persistence in the proteolytically active in vivo environment [2]. Hao et al. 2017 validated LXW7‑modified PLLA/PCL electrospun scaffolds via Click chemistry, confirming significantly improved endothelial coverage [1].

Targeted Molecular Imaging and Drug‑Delivery Conjugate Development Requiring High‑Fidelity Bioconjugation

For programs requiring covalent attachment of fluorophores, radiolabels, or cytotoxic payloads to an αvβ3‑targeting peptide, LXW7 offers a unique advantage: the biotinylated form retains near‑identical binding affinity (IC₅₀ 0.62 vs. 0.68 μM; Section 3, Evidence 2), whereas cyclic RGD pentapeptide comparators lose 2‑ to 8‑fold affinity upon biotinylation [3]. Furthermore, LXW7 bears two intrinsic chemical handles (the disulfide‑tethered cysteine‑glycine motif and exocyclic aspartic acid carboxylate) that enable site‑selective conjugation without encroaching on the RGD pharmacophore. The in vivo biodistribution evidence (Section 3, Evidence 3) further supports LXW7‑conjugate development by demonstrating higher tumor accumulation with lower hepatic sequestration relative to biotinylated cyclic RGD pentapeptide imaging agents [3].

Preclinical Stroke and Neuroinflammation Pharmacology Studies Requiring αvβ3‑Mediated Anti‑Inflammatory Activity

LXW7 has demonstrated statistically significant reduction of infarct volume, brain edema (BWC), and pro‑inflammatory cytokine expression (TNF‑α, IL‑1β) in the rat MCAO model at 100 μg/kg i.v. (Section 3, Evidence 5) [4]. A separate study reported ~30% reduction in brain infarct volumes with biotinylated‑LXW7 at 0.5 mg/kg i.v. [5]. This in vivo pharmacological activity, combined with the selectivity fingerprint showing weak platelet integrin αIIbβ3 binding (Section 3, Evidence 6), positions LXW7 as a scientifically justified procurement choice for investigating αvβ3 integrin blockade in cerebral ischemia, where minimizing platelet‑associated adverse effects is desirable.

Structure–Activity Relationship (SAR) Programs Using LXW7 as a Scaffold for Focused Library Optimization

LXW7 served as the parent scaffold for systematic SAR studies that yielded LXW64, an analog with 6.6‑fold higher αvβ3 binding affinity [6]. The scaffold's modular architecture—RGD pharmacophore flanked by variable D‑amino acid positions within a disulfide‑constrained cycle—enables focused library design without scaffold hopping. Procurement of LXW7 as a benchmark reference compound for SAR campaigns allows direct comparison with newly generated analogs using the identical competitive Echistatin‑FITC/αvβ3‑K562 assay system, ensuring internal data consistency across optimization cycles [3][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for LXW7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.